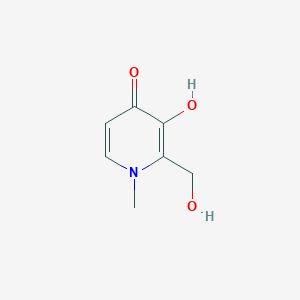
2FF8DPG57Y
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one is a chemical compound with the molecular formula C7H9NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one typically involves the reaction of 2-methyl-3-pyridinol with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-hydroxy-2-(formylmethyl)-1-methylpyridin-4-one, while reduction may produce 3-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-ol.
Scientific Research Applications
3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylpyridine: A derivative of pyridine with similar chemical properties but lacking the hydroxymethyl group.
2-Hydroxymethylpyridine: Another pyridine derivative with a hydroxymethyl group but different substitution patterns.
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
171369-52-1 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one |
InChI |
InChI=1S/C7H9NO3/c1-8-3-2-6(10)7(11)5(8)4-9/h2-3,9,11H,4H2,1H3 |
InChI Key |
USQKJVRETHWJNS-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=O)C(=C1CO)O |
Canonical SMILES |
CN1C=CC(=O)C(=C1CO)O |
Synonyms |
4(1H)-Pyridinone, 3-hydroxy-2-(hydroxymethyl)-1-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















